

Fumonisin B4: A Technical Guide to Fungal Producers, Biosynthesis, and Analysis

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Compound of Interest

Compound Name: *Fumonisin B4*

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Introduction

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced by several species of fungi.[1] Structurally similar to sphingosine, fumonisins disrupt sphingolipid metabolism, a pathway crucial for cell signaling, membrane structure, and other cellular functions. This disruption is the basis for their toxicity. While Fumonisin B1 (FB1) is the most studied and abundant of the fumonisins, FB4 is a significant analogue produced by several fungal species. This technical guide provides an in-depth overview of the fungal species known to produce **Fumonisin B4**, quantitative production data, detailed experimental protocols for its analysis, and an examination of the biosynthetic pathways involved.

Fungal Species Producing Fumonisin B4

Several fungal species have been identified as producers of **Fumonisin B4**. The primary producers belong to the *Fusarium* genus, but species within *Aspergillus* and *Tolypocladium* have also been shown to synthesize this mycotoxin.

- *Fusarium* species:
 - *Fusarium verticillioides* (formerly *Fusarium moniliforme*): This is one of the main producers of fumonisins, including FB4.[1] It is a common pathogen of maize, and its presence often

leads to contamination of corn and corn-based products.

- *Fusarium proliferatum*: Alongside *F. verticillioides*, this species is a major producer of fumonisins.[\[1\]](#)
- *Aspergillus* species:
 - *Aspergillus niger*: While more commonly known for producing other secondary metabolites, some strains of *A. niger* have been found to produce Fumonisin B2 and B4, particularly on substrates like grapes and raisins.
- *Tolypocladium* species:
 - Recent studies have identified that several species within the genus *Tolypocladium*, which are known for producing the immunosuppressant cyclosporine, are also capable of producing Fumonisin B2 and B4.[\[2\]](#)[\[3\]](#)

Data Presentation: Quantitative Production of Fumonisin B4

The production of **Fumonisin B4** by different fungal species can vary significantly based on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.

Table 1: **Fumonisin B4** Production by *Aspergillus niger* on Grapes and Raisins

Strain	Substrate	Fumonisin B4 (µg/kg)	Reference
IBT 28753	Grapes	1157	[3]
IBT 28964	Grapes	14	[3]
Four selected strains	Raisins (moist)	27 - 356	[3]
Four selected strains	Raisins (decreasing water activity)	12 - 672	[3]

Table 2: Fumonisin B2 and B4 Production by Tolypocladium species on YES Medium at 25°C

Species	Strain	Fumonisin B2 (µg/cm ²)	Fumonisin B4 (µg/cm ²)	Reference
Tolypocladium inflatum	IBT 41581	1.3	Detected	[4]
Tolypocladium inflatum	IBT 41582	30	Detected	[4]
Tolypocladium inflatum	IBT 41583	0.072	Detected	[4]
Tolypocladium cylindrosporum	All tested strains	Detected	Detected	[2][3]
Tolypocladium geodes	CCF 2579	Detected	Detected	[2][3]
Tolypocladium geodes	Other two strains	Detected	Not Detected	[4]

Experimental Protocols

Fungal Culture and Fumonisin B4 Production

Objective: To culture **Fumonisin B4**-producing fungi under laboratory conditions conducive to mycotoxin production.

Materials:

- Pure culture of a known **Fumonisin B4**-producing fungus (e.g., *Fusarium proliferatum*, *Aspergillus niger*, or *Tolypocladium inflatum*).
- Appropriate culture medium (e.g., Yeast Extract Sucrose (YES) agar, Potato Dextrose Agar (PDA), or autoclaved cracked corn kernels).
- Sterile Petri dishes or Erlenmeyer flasks.

- Incubator.

Protocol:

- Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.
- Pour the sterile medium into Petri dishes or dispense into Erlenmeyer flasks in a laminar flow hood to maintain sterility.
- Inoculate the center of the solid medium or the liquid medium with a small agar plug or a spore suspension of the fungal culture.
- Seal the Petri dishes with parafilm or plug the flasks with sterile cotton.
- Incubate the cultures at a temperature optimal for fumonisin production (typically 25-30°C) in the dark for a period ranging from 7 to 28 days.[\[2\]](#)[\[3\]](#)

Extraction of Fumonisin B4 from Fungal Cultures

Objective: To extract **Fumonisin B4** from the fungal mycelium and culture medium.

Materials:

- Fungal culture (solid or liquid).
- Extraction solvent: Acetonitrile/water (1:1, v/v) or Methanol/water (3:1, v/v).
- Homogenizer or blender.
- Centrifuge and centrifuge tubes.
- Filter paper or syringe filters (0.45 µm).
- Rotary evaporator (optional).

Protocol:

- For solid cultures, harvest the entire content of the Petri dish (mycelium and agar). For liquid cultures, separate the mycelium from the broth by filtration. The broth can be extracted separately.
- Add the fungal material to a blender jar with the extraction solvent (e.g., 100 mL of solvent for every 10 g of culture material).
- Homogenize at high speed for 3-5 minutes.
- Transfer the homogenate to centrifuge tubes and centrifuge at 4000 x g for 10 minutes to pellet the solid debris.
- Carefully decant the supernatant (the extract) into a clean flask.
- Filter the extract through filter paper or a 0.45 µm syringe filter to remove any remaining particulate matter.
- The extract can be concentrated using a rotary evaporator if necessary and then reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of Fumonisin B4 by LC-MS/MS

Objective: To accurately quantify the concentration of **Fumonisin B4** in the fungal extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
- C18 reversed-phase analytical column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

- **Fumonisin B4** analytical standard.

LC-MS/MS Parameters (Example):

- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the fumonisins, followed by a re-equilibration step.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 20 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for **Fumonisin B4** need to be optimized on the instrument but are typically based on its molecular weight (m/z 690.4 for $[M+H]^+$).

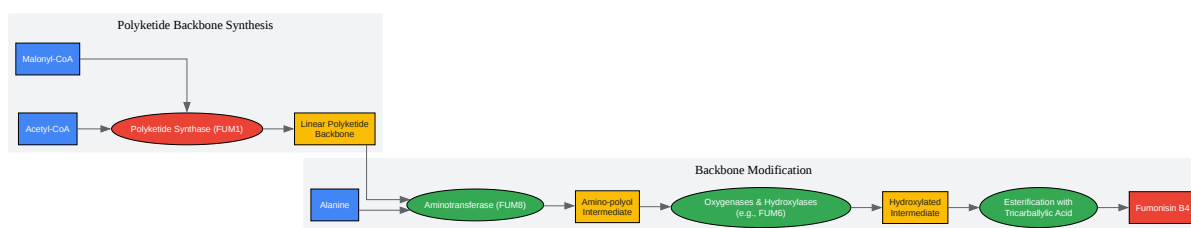
Quantification Protocol:

- Prepare a series of calibration standards of **Fumonisin B4** in the initial mobile phase.
- Inject the standards into the LC-MS/MS system to generate a calibration curve.
- Inject the prepared fungal extracts.
- Identify and integrate the peak corresponding to **Fumonisin B4** in the chromatograms of the samples based on its retention time and specific MRM transition.
- Quantify the concentration of **Fumonisin B4** in the samples by comparing the peak area to the calibration curve.

Mandatory Visualization

Fumonisin Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The core of this pathway is the synthesis of a polyketide backbone by a polyketide synthase (PKS), encoded by the FUM1 gene.[5] This backbone is then modified by various enzymes, including an aminotransferase (FUM8), oxygenases, and hydroxylases, to produce the final fumonisin molecule.[5]

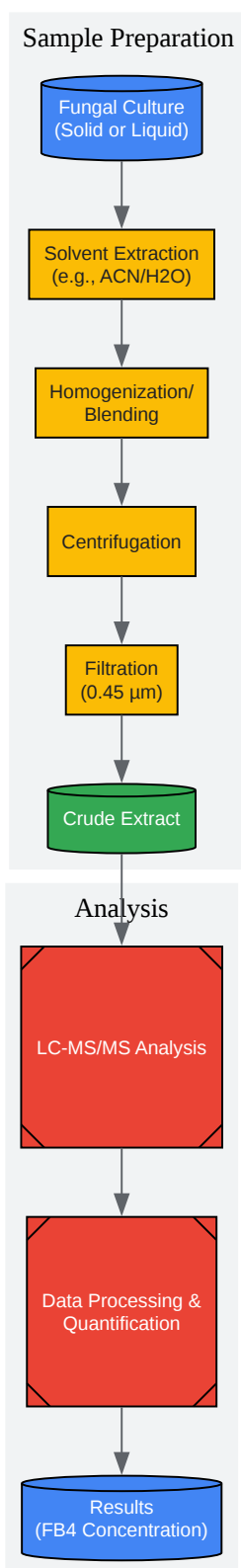


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Caption: Simplified **Fumonisin B4** biosynthesis pathway.

Experimental Workflow for Fumonisin B4 Analysis

The following diagram illustrates the general workflow for the analysis of **Fumonisin B4** from fungal cultures.

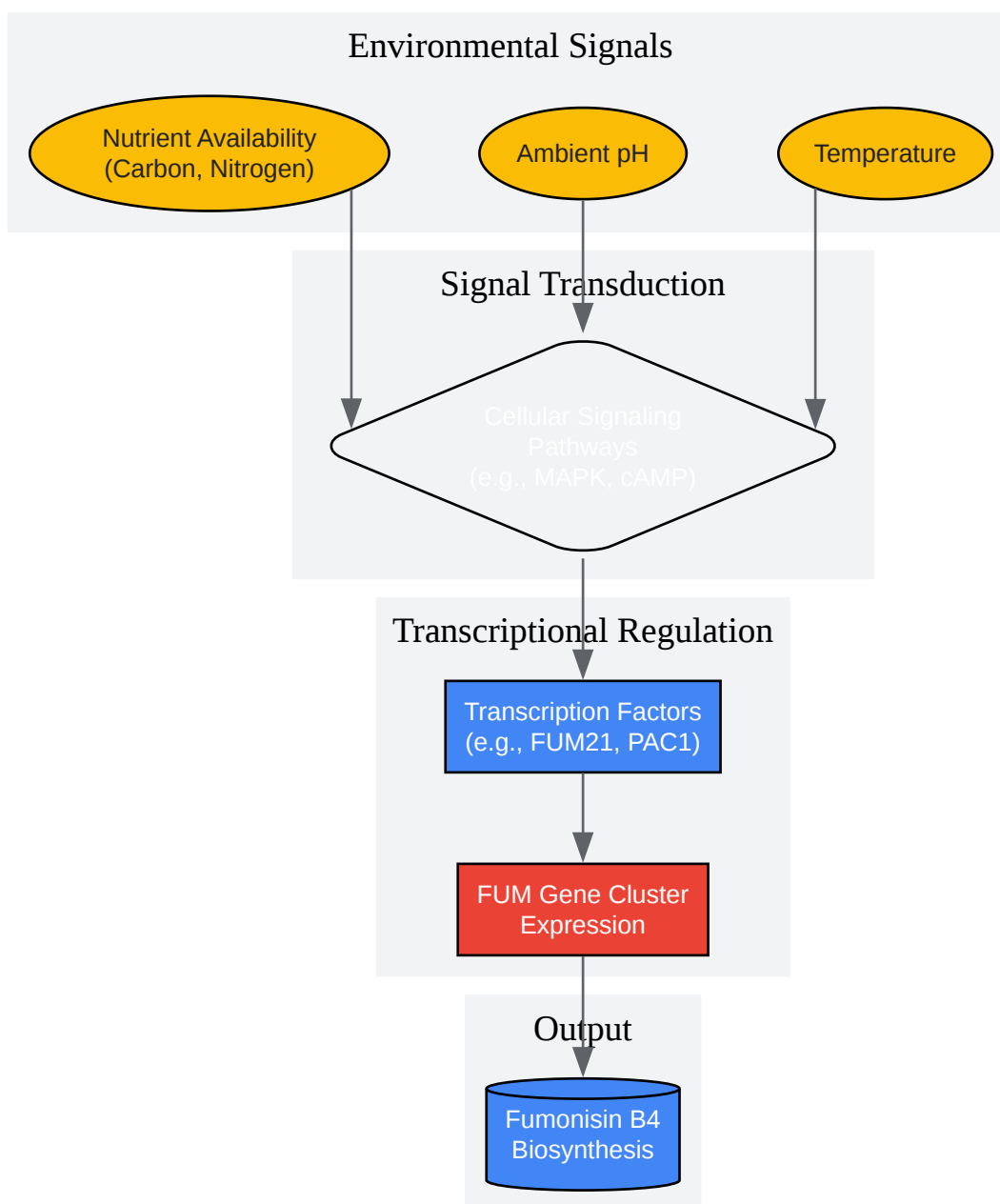


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Caption: General experimental workflow for **Fumonisin B4** analysis.

Signaling Regulation of Fumonisin Biosynthesis

The expression of the FUM gene cluster is tightly regulated by various environmental and genetic factors. Environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and temperature can influence fumonisin production.[6] These signals are transduced through complex signaling pathways that ultimately control the expression of transcription factors that regulate the FUM genes. For instance, the transcription factor FUM21, a Zn(II)2Cys6 protein, plays a crucial role in activating the expression of other FUM genes.[7]



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Caption: Conceptual overview of signaling regulation of fumonisin biosynthesis.

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